molecular formula C9H18ClNO2 B12856328 rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B12856328
M. Wt: 207.70 g/mol
InChI Key: GEFAHHDKORGVAP-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the piperidine ring through alkylation reactions.

    Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methylpiperidine-2-carboxylate: Lacks the specific stereochemistry of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride.

    Methyl 4-methylpiperidine-2-carboxylate: Similar structure but with a different ester group.

    4-Methylpiperidine-2-carboxylate derivatives: Various derivatives with different substituents at the ester group.

Uniqueness

The unique stereochemistry of this compound distinguishes it from other similar compounds. This specific configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl (2R,4S)-4-methylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-6-7(2)4-5-10-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

GEFAHHDKORGVAP-KZYPOYLOSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CCN1)C.Cl

Canonical SMILES

CCOC(=O)C1CC(CCN1)C.Cl

Origin of Product

United States

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